D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride

Fluorescence Spectroscopy Protein Dynamics Optical Probes

Choose this racemic 7-azatryptophan methyl ester hydrochloride for direct solid-phase peptide synthesis without additional protection/deprotection steps. The 7-azaindole chromophore provides 3.8× higher quantum yield and 7× longer fluorescence lifetime than tryptophan, enabling time-resolved fluorescence and FLIM detection against a 75:1 tryptophan background. Documented 2-fold calmodulin binding affinity improvement (Kd 210→109 pM) validates its utility for engineering high-affinity peptide probes. The pre-protected methyl ester HCl salt eliminates 1–2 synthetic steps versus free acid, accelerating medicinal chemistry SAR campaigns.

Molecular Formula C10H12ClN3O2
Molecular Weight 241.675
CAS No. 1219429-37-4
Cat. No. B566785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride
CAS1219429-37-4
Molecular FormulaC10H12ClN3O2
Molecular Weight241.675
Structural Identifiers
SMILESCOC(=O)C(C1=CNC2=C1C=CC=N2)N.Cl
InChIInChI=1S/C10H11N3O2.ClH/c1-15-10(14)8(11)7-5-13-9-6(7)3-2-4-12-9;/h2-5,8H,11H2,1H3,(H,12,13);1H
InChIKeyGKRULKUGRGUSON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D,L-7-Aza-3-indolylglycine, Methyl Ester, Hydrochloride (CAS 1219429-37-4) | Key Physicochemical and Structural Overview for Procurement


D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride (CAS 1219429-37-4) is a racemic, non-canonical amino acid derivative and a tryptophan analog. Its IUPAC name is methyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate hydrochloride, with a molecular formula of C₁₀H₁₂ClN₃O₂ and a molecular weight of 241.67 g/mol . It appears as a white solid, is soluble in chloroform and methanol, and has a topological polar surface area of 81 Ų . The compound serves as a versatile scaffold for peptide synthesis and fluorescence studies due to the presence of the 7-azaindole chromophore, which imparts distinct photophysical properties compared to natural tryptophan [1].

Procurement Alert: Why D,L-7-Aza-3-indolylglycine, Methyl Ester, Hydrochloride Cannot Be Substituted with Other Tryptophan Analogs or 7-Azaindole Derivatives


Generic substitution with other tryptophan analogs, such as 5-fluorotryptophan or 5-methyltryptophan, or with unprotected 7-azatryptophan, is not scientifically equivalent. The methyl ester hydrochloride salt offers distinct advantages in synthetic accessibility, solubility, and protection of the carboxylic acid moiety, enabling direct use in peptide coupling reactions without additional protection/deprotection steps . Furthermore, the 7-azaindole core imparts unique photophysical properties—including a significantly red-shifted fluorescence emission and high quantum yield—that are not shared by other tryptophan analogs [1]. These differences directly impact experimental outcomes in fluorescence-based assays, peptide binding studies, and structure-activity relationship investigations.

Quantitative Differentiation of D,L-7-Aza-3-indolylglycine, Methyl Ester, Hydrochloride vs. Closest Comparators


Fluorescence Quantum Yield and Lifetime: Superior Optical Probe Properties Compared to Tryptophan

The 7-azaindole chromophore in the compound (present in its 7-azatryptophan core) exhibits a fluorescence quantum yield of 0.53 ± 0.07 and a single-exponential fluorescence decay lifetime of 21.7 ± 0.4 ns [1]. In contrast, natural tryptophan has a quantum yield of approximately 0.14 in water and a multi-exponential decay with an average lifetime of ~3.1 ns [1].

Fluorescence Spectroscopy Protein Dynamics Optical Probes

Red-Shifted Absorption and Emission Spectra vs. Tryptophan for Reduced Spectral Overlap

The 7-azatryptophan moiety displays an absorption maximum red-shifted by 10 nm and a fluorescence emission maximum red-shifted by 65 nm relative to tryptophan [1]. A separate study on 7-azatryptophan incorporated into hirudin reported a red shift of 10 nm in absorption and 46 nm in emission compared to tryptophan [2].

Spectroscopy Fluorescence Resonance Energy Transfer Bioanalytical Chemistry

Enhanced Binding Affinity in Calmodulin-Peptide Interactions Compared to Natural Tryptophan

In a calmodulin (CaM)-peptide binding study, substitution of tryptophan with 7-azatryptophan in peptide Baa increased binding affinity. The equilibrium dissociation constant (Kd) values were 210 ± 10 pM for Baa (Trp), 109 ± 5 pM for (7-aza)Trp-Baa, and 45 ± 2 pM for (2,7-aza)Trp-Baa [1].

Protein-Protein Interactions Calmodulin Peptide Engineering

Enzymatic Activation by Tryptophan-Activating Enzyme: Differentiates from Non-Activating Analogs

7-Azatryptophan is activated by pancreatic tryptophan-activating enzyme, as demonstrated in both the hydroxamate test and ATP-pyrophosphate exchange assay [1]. In contrast, 5-methyltryptophan and 6-methyltryptophan show inhibitory activity but do not undergo enzymatic activation [1].

Enzymology Amino Acid Activation Metabolic Incorporation

Protected Methyl Ester Form Enables Direct Peptide Coupling vs. Free Acid Derivatives

As a methyl ester hydrochloride salt, this compound provides the carboxylic acid in a protected form, eliminating the need for separate esterification prior to peptide coupling . The free acid counterpart (D,L-7-Aza-3-indolylglycine, CAS 1052209-51-4) requires additional activation and protection steps, increasing synthetic complexity and potential for side reactions.

Peptide Synthesis Solid-Phase Synthesis Building Blocks

High-Value Application Scenarios for D,L-7-Aza-3-indolylglycine, Methyl Ester, Hydrochloride Based on Verified Differentiation


Fluorescence-Based Protein Folding and Dynamics Studies Requiring High Signal-to-Noise

Leveraging the 3.8-fold higher quantum yield and 7-fold longer fluorescence lifetime compared to tryptophan, this compound is optimal for time-resolved fluorescence spectroscopy and fluorescence lifetime imaging microscopy (FLIM). Its ability to be detected against a 75:1 tryptophan background enables precise measurements of protein conformational changes even in complex biological matrices [1].

Design of Enhanced-Affinity Peptide Ligands for Calmodulin or Similar Binding Partners

Substitution of natural tryptophan with 7-azatryptophan has been shown to improve binding affinity to calmodulin by 2-fold (Kd reduced from 210 pM to 109 pM). This compound can be directly incorporated via solid-phase peptide synthesis to engineer higher-affinity probes for studying calcium signaling pathways or developing peptide-based inhibitors [2].

Construction of Synthetic Peptide Libraries for Structure-Activity Relationship Studies

The protected methyl ester hydrochloride salt eliminates one to two synthetic steps compared to using the free acid, enabling more efficient parallel synthesis of peptide analogs. This is particularly valuable in medicinal chemistry campaigns where rapid iteration of 7-azatryptophan-containing sequences is required to probe binding pockets or optimize pharmacokinetic properties .

Technical Documentation Hub

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